molecular formula C11H14N2O2S2 B5407699 N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide

N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide

Cat. No.: B5407699
M. Wt: 270.4 g/mol
InChI Key: HKZJJQXHISOMMC-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with butane-1-sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins involved in critical biological pathways. For example, it may inhibit dihydroorotase, DNA gyrase, or other enzymes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides
  • 2-aminobenzothiazole derivatives

Uniqueness

N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide is unique due to its specific sulfonamide group attached to the benzothiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-2-3-8-17(14,15)13-11-12-9-6-4-5-7-10(9)16-11/h4-7H,2-3,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZJJQXHISOMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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